molecular formula C12H10FNO3 B13924265 Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate

Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate

Cat. No.: B13924265
M. Wt: 235.21 g/mol
InChI Key: DNROEJQKOMASPC-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate is a quinoline derivative with the molecular formula C12H10FNO3. This compound is part of the broader class of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-8-methoxyquinoline-6-carboxylate typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of a halogen atom with a fluoride ion. For instance, 6-methoxyquinoline can undergo direct fluorination at the 3-position to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. The process may include steps such as cyclization, cycloaddition, and nucleophilic displacement reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various fluorinated derivatives .

Scientific Research Applications

Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinolines.

    Biology: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential as an antibacterial and antineoplastic agent.

    Industry: It is used in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of methyl 3-fluoro-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial DNA-gyrase, thereby preventing bacterial replication. The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 3-fluoro-8-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3

InChI Key

DNROEJQKOMASPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)F

Origin of Product

United States

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